

recommended concentration of ML154 for cellular use

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Compound of Interest

| | |
|----------------|--------------|
| Compound Name: | ML154 |
| CAS No.: | 1345964-89-7 |
| Cat. No.: | B609497 |

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Application Notes and Protocols for ML154

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML154, also known as NCGC-84, is a potent and selective non-peptide antagonist of the Neuropeptide S Receptor (NPSR)[1]. NPSR is a G protein-coupled receptor predominantly expressed in the brain and implicated in arousal, anxiety, and addiction[1][2]. As an antagonist, **ML154** blocks the intracellular signaling cascades induced by the endogenous ligand, Neuropeptide S (NPS). This document provides detailed application notes, protocols for cellular use, and a summary of the quantitative data available for **ML154**.

Mechanism of Action

ML154 exerts its effects by competitively binding to NPSR, thereby inhibiting the downstream signaling pathways activated by NPS. Activation of NPSR by NPS leads to the stimulation of both Gs and Gq G proteins, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium mobilization, respectively[1]. **ML154** effectively blocks

these NPS-induced events. Furthermore, it has been demonstrated to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector in the NPSR signaling cascade[3][4].

Data Presentation: Potency and Efficacy of ML154

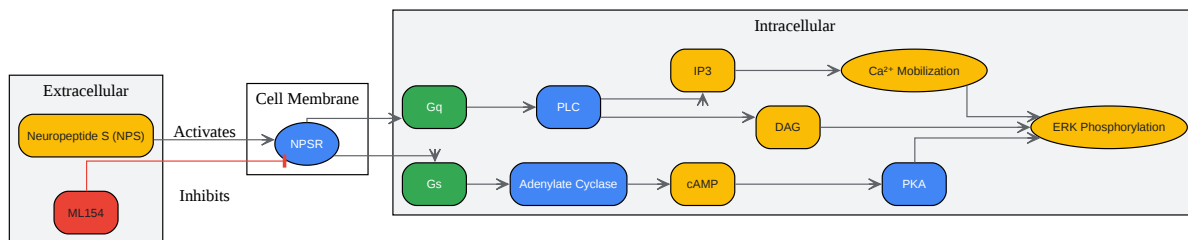
The following table summarizes the in vitro potency of **ML154** in various functional assays. The data is primarily derived from studies using Chinese Hamster Ovary (CHO) cells recombinantly expressing the Neuropeptide S Receptor.

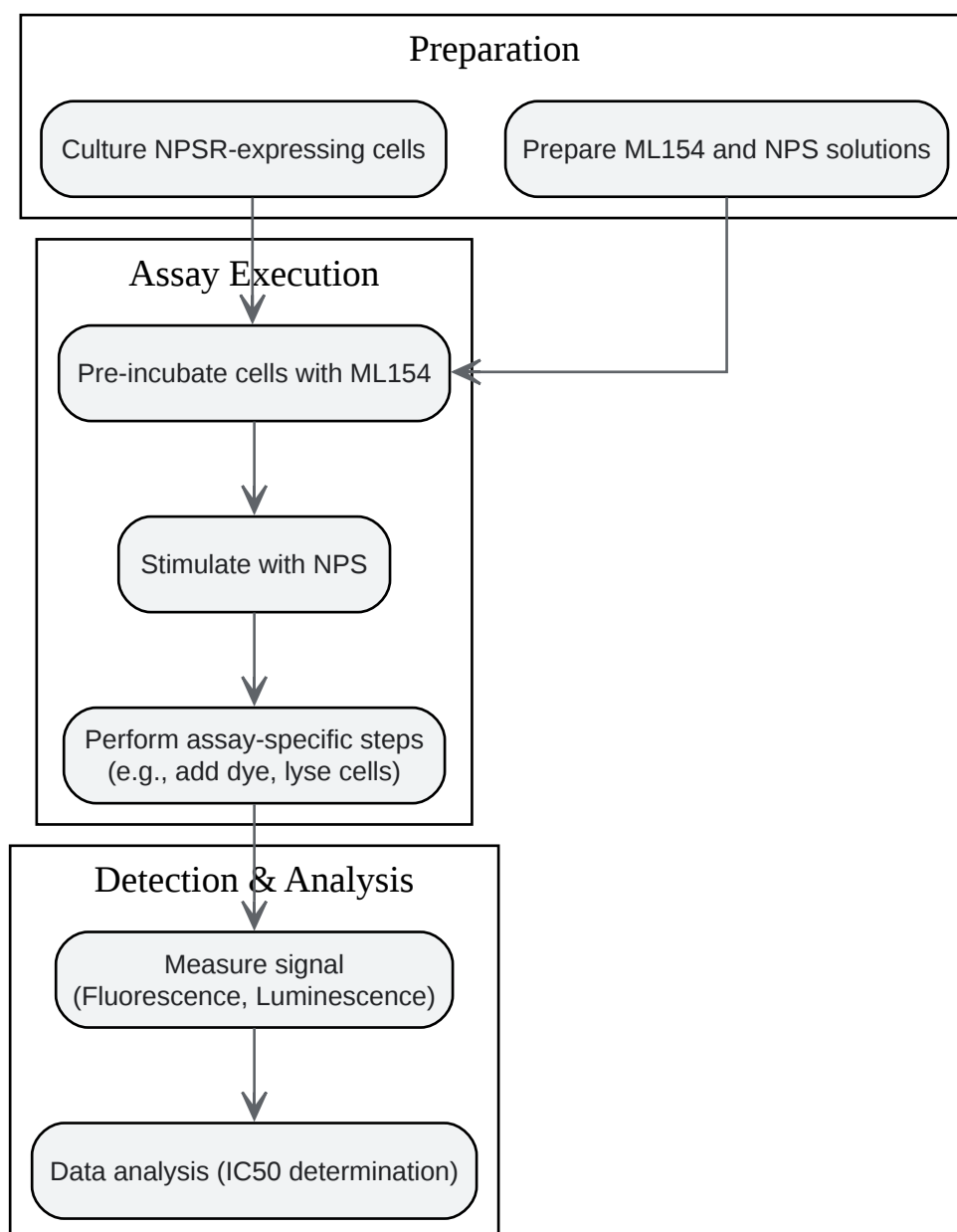
| Assay Type | Cell Line | Parameter | Value | Reference |
|--------------------------------|---------------------------|---------------------|---------------------------|-----------|
| Receptor Binding | - | IC50 | 3.5 nM | [3] |
| Calcium Mobilization | CHO cells expressing NPSR | IC50 | 0.96 nM | [3] |
| cAMP Formation | CHO cells expressing NPSR | IC50 | 45 nM | [3] |
| ERK Phosphorylation | CHO cells expressing NPSR | IC50 | 1.3 nM | [3] |
| ERK Phosphorylation Inhibition | CHO cells expressing NPSR | Concentration Range | 0.001 μ M - 1 μ M | [4] |

Recommended Concentration for Cellular Use: Based on the available data, a concentration range of up to 1 μ M is recommended for cellular assays to ensure complete antagonism of the NPSR[5].

Signaling Pathway

The following diagram illustrates the signaling pathway of the Neuropeptide S Receptor and the inhibitory action of **ML154**.





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References

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- 2. Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluorobenzylamide (SHA 68) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [[plos.figshare.com](https://figshare.com/)]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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